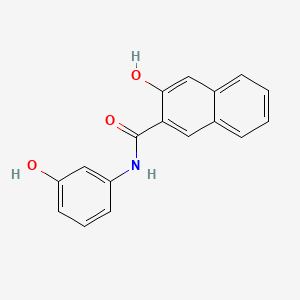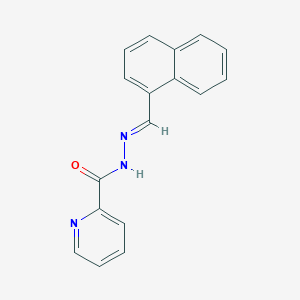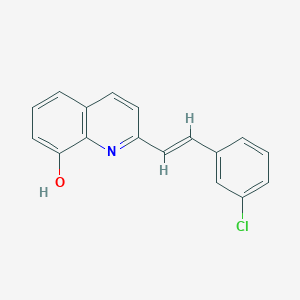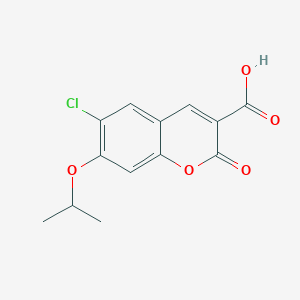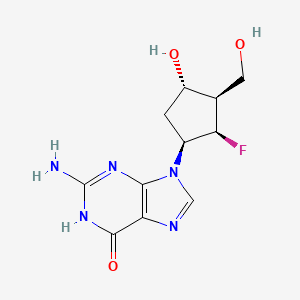
9-(2,4-Dichlorophenyl)purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,4-dichlorophenyl)-9H-purin-6-amine is a chemical compound that belongs to the purine class of organic molecules. This compound is characterized by the presence of a purine ring system substituted with a 2,4-dichlorophenyl group at the 9th position. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,4-dichlorophenyl)-9H-purin-6-amine typically involves the reaction of 2,4-dichlorophenylamine with a suitable purine precursor under controlled conditions. One common method involves the use of a condensation reaction between 2,4-dichlorophenylamine and 6-chloropurine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 9-(2,4-dichlorophenyl)-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The purine ring can undergo nucleophilic substitution reactions, especially at positions 2 and 6, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
9-(2,4-dichlorophenyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 9-(2,4-dichlorophenyl)-9H-purin-6-amine involves its interaction with purine receptors and enzymes involved in purine metabolism. The compound can act as an agonist or antagonist at these receptors, modulating various cellular processes. It may also inhibit specific enzymes, leading to altered levels of purine nucleotides and affecting cellular functions.
Comparaison Avec Des Composés Similaires
6-chloropurine: A precursor in the synthesis of 9-(2,4-dichlorophenyl)-9H-purin-6-amine.
2,4-dichlorophenylamine: The starting material for the synthesis.
9H-purin-6-amine: The core structure without the 2,4-dichlorophenyl substitution.
Uniqueness: 9-(2,4-dichlorophenyl)-9H-purin-6-amine is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain purine receptors and alters its reactivity compared to unsubstituted purines.
Propriétés
Numéro CAS |
7508-60-3 |
|---|---|
Formule moléculaire |
C11H7Cl2N5 |
Poids moléculaire |
280.11 g/mol |
Nom IUPAC |
9-(2,4-dichlorophenyl)purin-6-amine |
InChI |
InChI=1S/C11H7Cl2N5/c12-6-1-2-8(7(13)3-6)18-5-17-9-10(14)15-4-16-11(9)18/h1-5H,(H2,14,15,16) |
Clé InChI |
RUKVJIGKTYPEJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


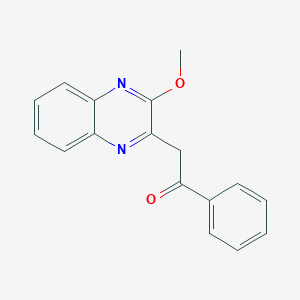
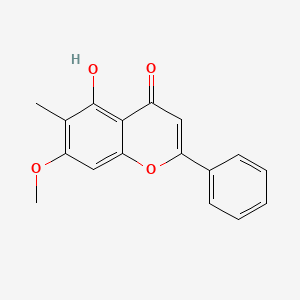
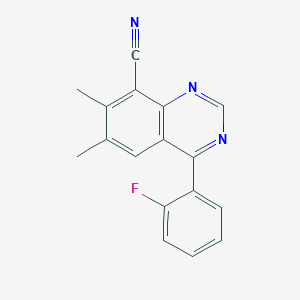
![(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine](/img/structure/B11843766.png)

